Glyceryl 5-hydroxydecanoate

Flavor Chemistry Food Formulation Quality Control

Glyceryl 5-hydroxydecanoate (CAS 26446-31-1), also known as glycerol 5-hydroxydecanoate or decanoic acid, 5-hydroxy-, monoester with glycerol, is a flavor and fragrance agent regulated as FEMA GRAS No. 3685 and JECFA No.

Molecular Formula C13H26O5
Molecular Weight 262.34 g/mol
CAS No. 26446-31-1
Cat. No. B1671683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlyceryl 5-hydroxydecanoate
CAS26446-31-1
SynonymsGlyceryl 5-hydroxydecanoate;  1,2,3-Propanetriol mono(5-hydroxydecanoate);  2,3-dihydroxypropyl 5-hydroxydecanoate;  GLYCERYL-5-HYDROXYDECANOATE;  Glycerol mono(5-hydroxydecanoate);  decanoicacid, 5-hydroxy-,monoesterwith1,2,3-propanetriol.
Molecular FormulaC13H26O5
Molecular Weight262.34 g/mol
Structural Identifiers
SMILESCCCCCC(CCCC(=O)OCC(CO)O)O
InChIInChI=1S/C13H26O5/c1-2-3-4-6-11(15)7-5-8-13(17)18-10-12(16)9-14/h11-12,14-16H,2-10H2,1H3
InChIKeyILJDYMFZBMWGGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityinsoluble in water;  soluble in hot organic solvents, oils
soluble in hot alcohol (in ethanol)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Glyceryl 5-Hydroxydecanoate (CAS 26446-31-1) Procurement: A Defined Flavor Ester Mixture for Food & Fragrance Applications


Glyceryl 5-hydroxydecanoate (CAS 26446-31-1), also known as glycerol 5-hydroxydecanoate or decanoic acid, 5-hydroxy-, monoester with glycerol, is a flavor and fragrance agent regulated as FEMA GRAS No. 3685 and JECFA No. 923 [1]. Unlike single-molecule flavor compounds, the commercial product is a defined multi-component mixture comprising approximately 25–34% monoglyceride, 13–21% diglyceride, 6–11% triglyceride, 24–30% delta-decalactone, and 9–11% free glycerol, as specified by EFSA and JECFA [2]. This compositional complexity directly determines its characteristic tropical, coconut, peach, and creamy buttery organoleptic profile, making the exact mixture composition a critical parameter for scientific selection and reproducible formulation [3].

Why Glyceryl 5-Hydroxydecanoate Cannot Be Simply Interchanged with Other Glyceryl Esters or Lactones


Simple substitution of glyceryl 5-hydroxydecanoate with structurally related glyceryl monoesters (e.g., glyceryl monolaurate, glyceryl monooleate) or with the isolated lactone delta-decalactone fails because the target compound is not a single chemical entity—it is a specific, multi-component equilibrium mixture whose organoleptic properties arise from the synergistic interaction of its constituents [1]. Glyceryl monolaurate (GML) is predominantly odorless and valued for antimicrobial emulsification, while glyceryl monooleate (GMO) functions as a pharmaceutical permeation enhancer—neither delivers the tropical-creamy flavor profile required in target applications [2][3]. Conversely, delta-decalactone alone lacks the glyceryl ester backbone that modulates substantivity (400 h vs. 336 h) and contributes to the heat-generated buttery notes essential for baked and fried food flavorings [1][4]. The quantified differences in mixture composition, substantivity, and odor profile documented below establish why procurement specifications must explicitly require CAS 26446-31-1 rather than a generic alternative.

Quantitative Evidence Differentiating Glyceryl 5-Hydroxydecanoate (CAS 26446-31-1) for Scientific Procurement


Defined Multi-Component Mixture Composition vs. Single-Entity Flavor Compounds

The commercially supplied glyceryl 5-hydroxydecanoate is a defined mixture with quantitatively specified proportions of monoglyceride (25–34%), diglyceride (13–21%), triglyceride (6–11%), glycerol (9–11%), and delta-decalactone (24–30%), as established by EFSA and adopted by JECFA [1]. In contrast, delta-decalactone (CAS 705-86-2) is supplied as a single molecular entity (purity ≥98%), and glyceryl monolaurate (GML) as a monoester of lauric acid (purity ≥90%) [2]. The presence of 24–30% delta-decalactone within the glyceryl 5-hydroxydecanoate mixture contributes the coconut-peachy lactone note, while the mono-, di-, and triglyceride fractions provide the creamy, buttery, waxy mouthfeel and heat-generated flavor development that the isolated lactone cannot replicate [1][3].

Flavor Chemistry Food Formulation Quality Control

Organoleptic Differentiation: Tropical-Creamy Profile vs. Odorless Glyceryl Esters

Glyceryl 5-hydroxydecanoate presents a medium-strength tropical odor described as fresh peach, coconut, and oily, with flavor descriptors including creamy, coconut, buttery, fruity, peach, tropical, waxy, and fatty [1]. In direct contrast, glyceryl monolaurate (GML, CAS 142-18-7) is characterized as a white to creamy-white powder or flaky solid that is essentially odorless [2][3]. Glyceryl monooleate (GMO) similarly lacks a prominent odor profile. This qualitative and quantitative sensory differentiation is not subtle—it constitutes a categorical distinction between an odor-active flavor ingredient and an odor-neutral emulsifier [4].

Sensory Science Flavor Profiling Ingredient Selection

Substantivity Advantage: 400-Hour Longevity vs. 336-Hour Delta-Decalactone

At 100% concentration, glyceryl 5-hydroxydecanoate exhibits a substantivity of 400 hours, measured as the time the odor remains perceptible on a smelling strip [1]. The structurally related lactone delta-decalactone (CAS 705-86-2), which is present as 24–30% of the glyceryl 5-hydroxydecanoate mixture, has a substantivity of only 336 hours under identical test conditions [2]. This represents a 64-hour (19%) extension of odor persistence for the glyceryl ester mixture compared to the lactone alone, attributable to the higher molecular weight and lower vapor pressure of the mono-, di-, and triglyceride components that act as natural fixatives within the mixture [3].

Flavor Longevity Heat-Processed Foods Sensory Persistence

Regulatory Multi-Jurisdiction Approval vs. Restricted or Non-Approved Analogs

Glyceryl 5-hydroxydecanoate holds simultaneous regulatory authorization across major global jurisdictions: FEMA GRAS No. 3685 (US), JECFA No. 923 (FAO/WHO), EFSA FL No. 09.543 (EU/UK), and CoE No. 10648 (Council of Europe) [1][2]. The FDA's Substances Added to Food (EAFUS) database lists it as an approved flavoring agent or adjuvant [1]. In 2018, the FDA delisted seven synthetic flavoring substances; glyceryl 5-hydroxydecanoate was NOT among those delisted, confirming its continued regulatory standing [3]. In contrast, some structurally related hydroxy-acid esters and lactones lack equivalent multi-jurisdiction approvals, creating procurement risk for global formulations.

Regulatory Compliance Food Safety Global Procurement

Heat-Generated Buttery Notes: A Functional Differentiator for Thermally Processed Foods

According to Firmenich product documentation and TGSC records, glyceryl 5-hydroxydecanoate is specifically noted as 'a powerful ingredient which generates heavy buttery notes on heating' and is recommended for 'butter flavors for baked, cooked or fried foods' [1]. This thermally induced flavor development is a functional property not attributed to the isolated lactone delta-decalactone or to odorless glyceryl esters such as GML and GMO [2][3]. The heat-activated generation of buttery notes is attributed to the thermal decomposition or rearrangement of the glyceryl ester fraction, which releases additional volatile species during cooking that are not present in the unheated mixture [1].

Thermal Flavor Generation Bakery Applications Reaction Flavors

Assay and Acid Value Specifications Enabling Reproducible Procurement

The commercial specification for glyceryl 5-hydroxydecanoate includes an assay of 98.00–100.00% (total glycerol, mono-, di-, and triglycerides), an acid value of 10.00 max (mg KOH/g), a refractive index of 1.465–1.468 at 20°C, and a specific gravity of 1.045–1.051 at 25°C [1]. The JECFA specification establishes a minimum assay of 56% (mono-, di-, and triglycerides) and an acid value max of 10 [2]. These tightly defined physical-chemical parameters provide objective, batch-to-batch quality control benchmarks that are not uniformly defined for all comparators. For example, glyceryl monolaurate (GML) is typically specified by monoester content alone (≥90%), without the multi-parameter profile that ensures the full ester-lactone-glycerol equilibrium of the target compound .

Quality Assurance Batch Consistency Procurement Specifications

Optimal Application Scenarios for Glyceryl 5-Hydroxydecanoate (CAS 26446-31-1) Based on Quantified Evidence


Tropical Fruit and Coconut Flavor Formulations Requiring Long-Lasting Aroma

Flavor houses developing tropical fruit blends (pineapple colada, peach, coconut) benefit from the documented substantivity advantage of 400 hours versus 336 hours for delta-decalactone alone [1][2]. The combination of fresh peach, coconut, and oily odor descriptors with a 19% longer persistence reduces the need for supplementary fixative agents and ensures aroma longevity in finished consumer products such as beverages, confectionery, and dairy applications [1].

Heat-Processed Food Products: Baked Goods, Fried Foods, and Cooked Sauces

Food manufacturers formulating butter flavors for baked, cooked, or fried products should select glyceryl 5-hydroxydecanoate specifically for its documented heat-activated generation of heavy buttery notes [3]. This functional property, not shared by odorless glyceryl esters (GML, GMO) or the isolated lactone, enables simplified flavor formulations where a single ingredient delivers both the initial tropical-creamy profile and the thermally developed buttery character [3][4].

Global Branded Food Products Requiring Multi-Jurisdiction Regulatory Compliance

For multinational food companies launching products across the US (FEMA GRAS 3685), EU/UK (EFSA FL 09.543), and Codex-aligned markets (JECFA 923), glyceryl 5-hydroxydecanoate eliminates the need for market-specific flavor reformulations [5]. Its simultaneous 5-jurisdiction approval profile contrasts with alternatives that may lack equivalent regulatory coverage, reducing time-to-market and regulatory risk [6].

Quality-Controlled Procurement with Multi-Parameter Lot Verification

Industrial buyers requiring rigorous batch-to-batch consistency can leverage the defined multi-parameter specification (assay 98–100%, acid value ≤10, refractive index 1.465–1.468, specific gravity 1.045–1.051) to establish objective receiving criteria [7]. This specification set, more comprehensive than the single-parameter purity metrics typical of simple glyceryl esters, enables QC laboratories to detect lot deviations that could compromise flavor profile reproducibility .

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